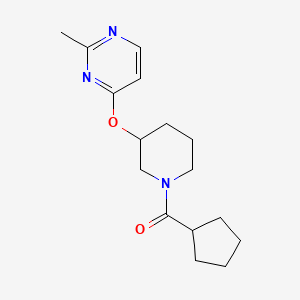

Cyclopentyl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentyl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is known to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, appetite, and mood.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Cyclopentyl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is significant in the context of cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs. The use of potent and selective chemical inhibitors in human liver microsomal incubations plays a crucial role in deciphering the involvement of specific CYP isoforms and predicting potential drug-drug interactions. The selectivity of such inhibitors is vital in assessing the contribution of various CYP isoforms to total metabolism, underscoring the importance of chemical compounds like Cyclopentyl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone in pharmacological research (Khojasteh et al., 2011).

Jasmonic Acid and Its Derivatives in Medicinal Chemistry

The synthesis, usage, and biological activities of Jasmonic Acid (JA) and its derivatives, including cyclopentanone compounds, have garnered attention in medicinal chemistry. Research highlights the potential of these compounds in drug and prodrug development, showcasing the broader implications of cyclopentanone derivatives in therapeutic innovation. This area of study provides insights into long-term drug/nutraceutical safety trials and future research directions (Ghasemi Pirbalouti et al., 2014).

Cyclopentanone in Fine Chemicals and Solvents

Cyclopentanone serves as an important fine chemical intermediate, notably in the production of spice-methyl dihydrojasmonate and as a solvent in the electronic industry. The review of production processes and technological characteristics of cyclopentanone underlines its practical and feasible applications, particularly in China. This showcases the versatility and industrial significance of cyclopentanone derivatives in chemical manufacturing and application development (Sinopec Shanghai, 2011).

Cyclodextrins: Molecular Chelating Agents

Cyclodextrins, related to the structural family of cyclopentanone, are notable for their cage-like supramolecular structure and inclusion complex forming capability. Their ability to modify the properties of materials with which they complex has led to widespread use in industrial products, technologies, and analytical methods, highlighting the importance of understanding cyclopentanone and its derivatives in supramolecular chemistry and various applications (Valle, 2004).

Mechanism of Action

Target of Action

The primary target of Cyclopentyl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

Cyclopentyl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This compound has shown up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound’s action affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent has identified potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by Cyclopentyl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can lead to modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name |

cyclopentyl-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-12-17-9-8-15(18-12)21-14-7-4-10-19(11-14)16(20)13-5-2-3-6-13/h8-9,13-14H,2-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIBYSHMMNPYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)

![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)

![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)